

Unveiling the Selectivity of PROTAC SGK3 Degrader-1: A Technical Guide

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Compound of Interest		
Compound Name:	PROTAC SGK3 degrader-1	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of **PROTAC SGK3 degrader-1**, a pivotal tool in the targeted degradation of Serum/Glucocorticoid Regulated Kinase 3 (SGK3). This document provides a comprehensive overview of its mechanism of action, quantitative selectivity data, and detailed experimental protocols to facilitate its application in research and drug development.

Introduction: The Promise of PROTACs and the Significance of SGK3

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs induce its degradation, offering a powerful strategy to tackle previously "undruggable" targets and overcome drug resistance.[1][2]

SGK3 is a serine/threonine kinase that acts as a critical downstream effector of the PI3K signaling pathway.[3] It plays a significant role in various cellular processes, including cell survival, proliferation, and resistance to cancer therapies.[4][5] Notably, SGK3 has been implicated in mediating resistance to PI3K and Akt inhibitors in breast cancer, making it a compelling target for therapeutic intervention.[4][5]



PROTAC SGK3 degrader-1 is a heterobifunctional molecule designed to specifically target SGK3 for degradation. It consists of a ligand that binds to SGK3, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of SGK3.

Quantitative Selectivity Profile

The selectivity of a PROTAC is paramount to its therapeutic potential, minimizing off-target effects and associated toxicities.[2] **PROTAC SGK3 degrader-1** has been demonstrated to be a highly selective degrader of SGK3.

Target	IC50 (nM)	Degradation Observed
SGK3	300	Yes
SGK1	220	No
SGK2	-	No
RPS6KB1 (S6K1)	1800	No

Table 1: In vitro potency and degradation selectivity of

PROTAC SGK3 degrader-1.[7]

Biochemical assays have shown that while **PROTAC SGK3 degrader-1** can inhibit SGK1 and S6K1 in vitro, it does not induce their degradation in cellular contexts.[5][8] Proteomic analysis of HEK293 cells treated with SGK3-PROTAC1 revealed that SGK3 was the only cellular protein whose levels were significantly reduced.[5][8] This highlights the degrader's remarkable specificity for SGK3.

Signaling Pathway and Mechanism of Action

SGK3 is activated downstream of both Class I and Class III PI3Ks.[9] Upon activation by upstream signals like growth factors, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane and phosphatidylinositol (3)-phosphate (PI(3)P) at endosomal compartments. SGK3, through its Phox homology (PX) domain, is recruited to endosomes by binding to PI(3)P.[9] This localization facilitates its phosphorylation and activation by PDK1 and

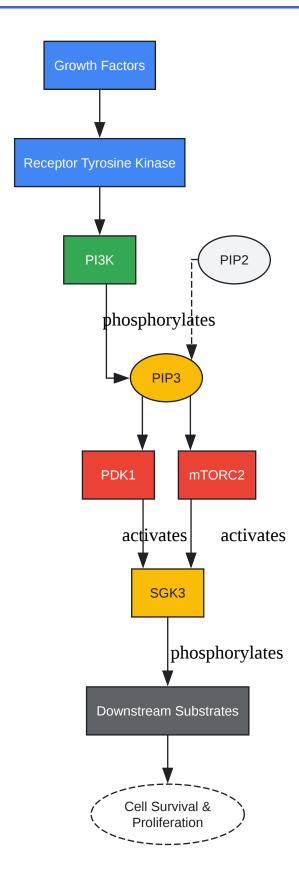




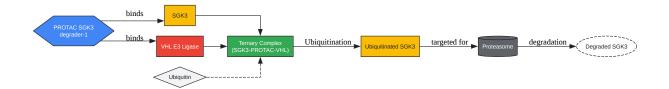


mTORC2.[9] Activated SGK3 then phosphorylates a range of downstream substrates, promoting cell survival and proliferation.

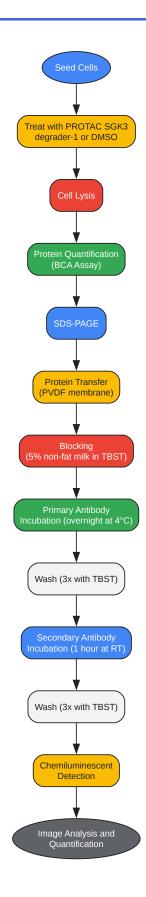












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